2,3-Dimethylfumaric acid
CAS No.: 21788-49-8
Cat. No.: VC21364888
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21788-49-8 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 2,3-dimethylbut-2-enedioic acid |
| Standard InChI | InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10) |
| Standard InChI Key | CGBYBGVMDAPUIH-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C(/C)\C(=O)O)/C(=O)O |
| SMILES | CC(=C(C)C(=O)O)C(=O)O |
| Canonical SMILES | CC(=C(C)C(=O)O)C(=O)O |
Introduction
| Identifier Type | Value |
|---|---|
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid |
| CAS Number | 21788-49-8 |
| European Community (EC) Number | 821-392-7 |
| Other Common Names | Mesaconic Acid, Dimethylfumaric acid, gamma-Methylmesaconic acid |
Chemical and Structural Properties
As a dicarboxylic acid, 2,3-Dimethylfumaric acid possesses two carboxyl groups, which contribute to its acidic properties. It has a trans (E) configuration, where the two carboxyl groups are positioned on opposite sides of the double bond in its structure . This configuration influences its physical properties, chemical reactivity, and biological activity.
Structural Characteristics
Molecular Structure
The molecular structure of 2,3-Dimethylfumaric acid consists of a carbon backbone with two carboxyl groups (COOH) and two methyl (CH3) substituents. The methyl groups are attached to the carbon atoms that form the double bond in the compound. This structural arrangement contributes to its unique chemical properties and reactivity patterns .
Isomerism
2,3-Dimethylfumaric acid exhibits E/Z isomerism due to the presence of a double bond in its structure. The E (trans) configuration is the predominant form of this compound, as indicated by its IUPAC name containing the "(E)" descriptor . This isomeric form affects various properties including its physical characteristics, reactivity profile, and biological activities.
Physical and Chemical Properties
Physical Properties
2,3-Dimethylfumaric acid typically appears as a white to off-white crystalline solid. Its solubility characteristics are consistent with those of similar dicarboxylic acids, showing moderate solubility in organic solvents and limited solubility in water. The physical properties of 2,3-Dimethylfumaric acid compared to similar compounds are presented in the following table:
| Property | 2,3-Dimethylfumaric Acid | Fumaric Acid | Maleic Acid |
|---|---|---|---|
| Molecular Formula | C6H8O4 | C4H4O4 | C4H4O4 |
| Configuration | Trans (E) | Trans (E) | Cis (Z) |
| Solubility in Water | Limited | Limited | Soluble |
Acid Dissociation Constants
The acid dissociation constants (pKa values) of 2,3-Dimethylfumaric acid are crucial for understanding its behavior in solution, particularly its acid-base reactions and role in biochemical processes. The pKa values for 2,3-Dimethylfumaric acid and several related dicarboxylic acids are provided in the table below:
| Dicarboxylic Acid | pKa1 | pKa2 |
|---|---|---|
| 2,3-Dimethylfumaric Acid (Mesaconic Acid) | 3.09 | 4.75 |
| Fumaric Acid | 3.02 | 4.38 |
| Maleic Acid | 1.93 | 6.58 |
| Itaconic Acid | 3.85 | 5.45 |
These values indicate that 2,3-Dimethylfumaric acid has a slightly higher first pKa and a moderately higher second pKa compared to fumaric acid, suggesting differences in the acidity of its carboxyl groups due to the presence of the methyl substituents .
Chemical Reactivity
As a dicarboxylic acid with a double bond, 2,3-Dimethylfumaric acid can participate in various chemical reactions. The carboxyl groups can undergo typical carboxylic acid reactions such as esterification, salt formation, and reduction. The double bond allows for addition reactions, including hydrogenation and halogenation, expanding its potential in organic synthesis applications.
Biological Activity
Mechanism of Action
Research indicates that 2,3-Dimethylfumaric acid's biological activities are linked to its ability to interact with various cellular targets. It primarily targets endothelial cells and influences biochemical pathways related to mitochondrial activity, including the citric acid cycle and triacylglycerol biosynthesis.
Target Pathways
The compound affects several important cellular pathways, which contributes to its biological effects:
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Nrf2 Pathway: 2,3-Dimethylfumaric acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage.
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Cell Growth Regulation: It has been found to inhibit the pathway of PIM1-protein kinase B (AKT)-Forkhead box O1 (FOXO1), which plays a key role in regulating cell growth and survival.
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Mitochondrial Function: It affects metabolic pathways involved in mitochondrial activity, which are critical for cellular energy production and metabolism.
Pharmacokinetics
After oral administration, 2,3-Dimethylfumaric acid undergoes hydrolysis primarily to monomethyl fumarate in the small intestine. This metabolic transformation is significant for its biological activity, as the metabolite is responsible for mediating many of its effects.
Research Applications
Scientific Research
In scientific research, 2,3-Dimethylfumaric acid serves as:
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A building block in organic synthesis
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A reagent for studying carboxylic acid chemistry
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A model compound for investigating structure-activity relationships in dicarboxylic acids
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A tool for exploring biological pathways, particularly those related to oxidative stress and inflammation
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,3-Dimethylfumaric acid can be accomplished through several methods:
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Isomerization of dimethyl maleate using appropriate catalysts
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Esterification of fumaric acid followed by methylation
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Starting from appropriate precursors that already contain the necessary carbon backbone with methyl groups
These synthetic approaches allow for the preparation of the compound with the desired purity and stereochemistry.
Industrial Production Considerations
For larger-scale production, considerations include:
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Selection of cost-effective starting materials
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Optimization of reaction conditions for maximum yield
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Purification processes to ensure product quality
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Environmental factors including waste management and energy efficiency
Comparative Analysis
Comparison with Similar Compounds
2,3-Dimethylfumaric acid shares structural similarities with other dicarboxylic acids but possesses unique properties due to the presence of the methyl substituents. A comparison with related compounds reveals:
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Higher lipophilicity compared to fumaric acid due to the methyl groups
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Different acid dissociation behavior as evidenced by its distinct pKa values
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Altered reactivity patterns, particularly in reactions involving the double bond
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Unique biological activities that distinguish it from other fumaric acid derivatives
Structure-Activity Relationships
The presence of the two methyl groups on the carbon-carbon double bond significantly influences the compound's properties and activities:
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The methyl groups increase electron density at the double bond, affecting its reactivity
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The substituents create steric hindrance that impacts molecular interactions
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The increased hydrophobicity affects solubility and membrane permeability
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These structural features collectively contribute to its unique biological profile compared to unsubstituted fumaric acid
Future Research Directions
Technological Developments
Advances in analytical and computational techniques present opportunities for:
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More detailed structural studies using advanced spectroscopic methods
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Computational modeling of interactions with biological targets
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High-throughput screening for new applications
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Development of novel formulations to enhance delivery and effectiveness in potential therapeutic applications
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